molecular formula C16H16ClNO3 B5098586 N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B5098586
M. Wt: 305.75 g/mol
InChI Key: QPVLRUPEJWXWKD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a methoxyphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and 4-methoxyphenol.

    Formation of Intermediate: 3-chloroaniline is reacted with 2-bromo-1-chloropropane to form N-(3-chlorophenyl)-2-bromopropanamide.

    Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 4-methoxyphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the nucleophilic substitution reaction is also common.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields amines.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.

    Materials Science: Used in the development of novel materials with specific properties.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-chlorophenyl)-N’-[(4-methoxyphenoxy)acetyl]thiourea
  • N-(3-chlorophenyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11(21-15-8-6-14(20-2)7-9-15)16(19)18-13-5-3-4-12(17)10-13/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVLRUPEJWXWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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